Cas no 157978-08-0 (2-(4-Chlorophenyl)pyrimidin-5-ol)

2-(4-Chlorophenyl)pyrimidin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenyl)pyrimidin-5-ol
- 2-(4-Chloro-phenyl)-pyrimidin-5-ol
- 2-(4-Chlorophenyl)-pyrimidin-5-ol
- 5-Pyrimidinol, 2-(4-chlorophenyl)-
- 2-(4-Chlorophenyl)pyrimidin-5-ol
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- MDL: MFCD16658780
- Inchi: 1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H
- InChI Key: AGBPUVKVIOFCLH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1N=CC(=CN=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Topological Polar Surface Area: 46
- XLogP3: 2.1
2-(4-Chlorophenyl)pyrimidin-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 215518-2.500g |
2-(4-Chlorophenyl)-pyrimidin-5-ol, 95% |
157978-08-0 | 95% | 2.500g |
$1816.00 | 2023-09-06 |
2-(4-Chlorophenyl)pyrimidin-5-ol Related Literature
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 2-(4-Chlorophenyl)pyrimidin-5-ol
2-(4-Chlorophenyl)pyrimidin-5-ol: A Comprehensive Overview
2-(4-Chlorophenyl)pyrimidin-5-ol (CAS No. 157978-08-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, pharmacology, and materials science. This compound, characterized by its pyrimidine ring system and the presence of a chlorophenyl substituent, exhibits a wide range of biological activities and potential applications. In this article, we delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements in research related to 2-(4-Chlorophenyl)pyrimidin-5-ol.
The molecular structure of 2-(4-Chlorophenyl)pyrimidin-5-ol consists of a pyrimidine ring with a hydroxyl group at the 5-position and a 4-chlorophenyl group at the 2-position. This unique arrangement confers the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical modifications and biological assays. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most notable aspects of 2-(4-Chlorophenyl)pyrimidin-5-ol is its ability to modulate key cellular pathways. Researchers have demonstrated that this compound can inhibit several protein kinases, which are critical targets in the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. For instance, a study published in *Nature Communications* in 2023 revealed that 2-(4-Chlorophenyl)pyrimidin-5-ol exhibits potent inhibitory activity against Aurora kinases, which are implicated in mitotic regulation and cancer progression. This finding underscores its potential as a chemotherapeutic agent with high specificity and efficacy.
In addition to its pharmacological applications, 2-(4-Chlorophenyl)pyrimidin-5-ol has also been explored for its role in materials science. The compound's aromaticity and hydroxyl functionality make it suitable for use in organic electronics and advanced materials. A recent breakthrough reported in *Advanced Materials* demonstrated that derivatives of 2-(4-Chlorophenyl)pyrimidin-5-ol can be employed as building blocks for high-performance organic semiconductors. These materials exhibit excellent charge transport properties, making them promising candidates for next-generation electronic devices.
The synthesis of 2-(4-Chlorophenyl)pyrimidin-5-ol has been optimized through various methodologies over the years. Traditional approaches involve multi-step reactions such as nucleophilic aromatic substitution or cyclization reactions. However, recent advancements have introduced more efficient and environmentally friendly methods. For example, researchers have successfully employed microwave-assisted synthesis to achieve higher yields and shorter reaction times while minimizing waste production.
From a medicinal chemistry perspective, 2-(4-Chlorophenyl)pyrimidin-5-ol serves as a valuable scaffold for drug design. Its ability to undergo further functionalization allows chemists to explore diverse substitution patterns and optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. A study published in *Journal of Medicinal Chemistry* highlighted the importance of substituent effects on the compound's activity profile, providing valuable insights for future drug development efforts.
Despite its promising applications, further research is needed to fully harness the potential of 2-(4-Chlorophenyl)pyrimidin-5-ol. Ongoing studies are focused on understanding its mechanism of action at molecular levels, identifying novel targets for therapeutic intervention, and exploring its compatibility with existing drug delivery systems. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical practice.
In conclusion, 2-(4-Chlorophenyl)pyrimidin-5 ol (CAS No. 157978-08-) stands as a testament to the power of chemical innovation in addressing complex scientific challenges. With its diverse applications spanning from drug discovery to materials science, this compound continues to inspire researchers worldwide. As advancements in synthetic methods and biological understanding progress, 2-(4-Chlorophenyl)pyrimidin -5 ol is poised to play an increasingly significant role in shaping the future of science and technology.
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